molecular formula C18H16ClFN2O3S2 B2991107 (E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895453-17-5

(E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2991107
CAS No.: 895453-17-5
M. Wt: 426.91
InChI Key: JHIZLBLTNOJQED-DYTRJAOYSA-N
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Description

(E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a sophisticated small molecule building block and research chemical of significant interest in medicinal chemistry and drug discovery. Its structure integrates a substituted benzo[d]thiazole core, a pharmacophore known for its diverse biological activities, with a 4-fluorophenylsulfonyl group. This specific molecular architecture suggests potential as a key intermediate or candidate for the development of enzyme inhibitors, particularly those involving ATP-binding sites or protein-protein interactions where the sulfonamide moiety can act as a key binding element. The chloro and methyl substituents on the benzothiazole ring fine-tune the compound's electronic properties and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies in oncology and neurology research. The presence of the fluorine atom on the phenylsulfonyl group is typically employed to enhance membrane permeability and overall pharmacokinetic properties. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all chemicals with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(6-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3S2/c1-11-9-12(19)10-15-17(11)22(2)18(26-15)21-16(23)7-8-27(24,25)14-5-3-13(20)4-6-14/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIZLBLTNOJQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)S2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a novel derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H15ClN2O2S\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a benzothiazole core, which is significant for its biological activity. The presence of the chlorine atom at the 6-position and the sulfonyl group enhances its interaction with biological targets.

Biological Activity Overview

Benzothiazole derivatives have been studied for various pharmacological activities including:

  • Antimicrobial : Exhibiting activity against bacteria and fungi.
  • Anticancer : Demonstrating potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Modulating inflammatory pathways.
  • Neurological effects : Potentially acting as monoamine oxidase inhibitors.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It might interact with various receptors in the central nervous system, influencing neurotransmitter levels.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the benzothiazole structure can significantly affect biological activity. For instance, the introduction of halogens or different substituents on the aromatic rings can enhance potency or selectivity towards specific targets.

Substituent Effect on Activity
Chlorine at position 6Increases lipophilicity and binding affinity
Fluorine on phenyl groupEnhances metabolic stability
Methyl groupsInfluence solubility and bioavailability

Case Studies

Several studies have explored the biological activity of related benzothiazole derivatives:

  • Antidepressant Activity : A study synthesized various benzothiazole derivatives and evaluated their antidepressant effects in animal models. The results indicated that modifications similar to those in our compound could lead to significant antidepressant properties .
  • Dual sEH/FAAH Inhibitors : Research into benzothiazole-based compounds demonstrated their potential as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets for pain management . The compound's structural features may confer similar dual inhibitory effects.
  • Anti-inflammatory Effects : Investigations into related compounds have shown promising anti-inflammatory properties through modulation of cytokine production . The specific mechanisms by which our compound acts remain to be fully elucidated but may involve similar pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzothiazole and propanamide derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and reported applications.

Compound Core Structure Key Substituents Physical Properties Notable Features
(E)-N-(6-Chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide Benzo[d]thiazole - 6-Cl, 3,4-dimethyl
- 3-((4-Fluorophenyl)sulfonyl)propanamide
Likely high melting point (>180°C) due to sulfonyl and halogen groups (inferred) Polar sulfonyl group enhances solubility; fluorine may improve metabolic stability.
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) Thiazole - 4-(4-Bromophenyl)
- Quinolin-3-yl
- Octanamide
MP: 192°C; Yield: 71%
IR: C=O (1680 cm⁻¹), aromatic C-H (3050 cm⁻¹)
Bromine and quinoline enhance π-π stacking; long alkyl chain increases lipophilicity.
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)decanamide (6f) Thiazole - 4-(4-Bromophenyl)
- Quinolin-3-yl
- Decanamide
MP: 180°C; Yield: 73%
NMR: δ 7.5–8.2 (aromatic protons)
Longer alkyl chain (C10) reduces melting point vs. 6e; higher carbon content (62.65%)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole - 6-CF₃
- 2-(4-Methoxyphenyl)acetamide
Not reported
IR/NMR: Likely C=O (1700 cm⁻¹), CF₃ (1150–1250 cm⁻¹)
Trifluoromethyl group improves electronegativity; methoxy enhances bioavailability.
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide (2) Thiazole-pyridine hybrid - 4-(4-Fluorophenyl)
- Phenyldiazenyl
- 3-(2,5-Dimethoxyphenyl)propanamide
Synthesized via T3P®-mediated coupling (70% yield)
NMR: δ 7.5–8.5 (pyridine protons)
Diazene linker enables conjugation; methoxy groups may modulate receptor binding.

Key Observations:

Substituent Effects: Halogens: The 6-Cl and 4-Br substituents in the target compound and analogues (6e, 6f) increase molecular weight and influence π-stacking interactions. Fluorine in the sulfonyl group enhances polarity . Alkyl Chains: Longer chains (e.g., decanamide in 6f) reduce melting points compared to shorter chains (octanamide in 6e), likely due to decreased crystallinity . Sulfonyl vs.

Spectral Characterization :

  • IR : Sulfonyl (SO₂) stretches appear at ~1350–1150 cm⁻¹, distinct from carbonyl (C=O) peaks at ~1680 cm⁻¹ in amides .
  • NMR : Aromatic protons in thiazole and fluorophenyl groups resonate at δ 7.5–8.5, while alkyl chains show signals at δ 0.8–2.5 .

Synthetic Routes: The target compound likely requires condensation of a benzo[d]thiazole amine with a sulfonylpropanoyl chloride, similar to T3P®-mediated amidation in compound 2 . Palladium-catalyzed cross-coupling (e.g., in compound 29 ) is common for introducing aryl groups.

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